2-Aminobenzo[d]oxazole-4-carbaldehyde
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Overview
Description
2-Aminobenzo[d]oxazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol . This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry, drug design, and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-Aminobenzo[d]oxazole-4-carbaldehyde involves the reaction of 2-aminobenzoxazole with formylating agents under controlled conditions . Another approach includes the use of microwave irradiation to facilitate the reaction, which provides a rapid and efficient synthesis route .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzo[d]oxazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: 2-Aminobenzo[d]oxazole-4-carboxylic acid.
Reduction: 2-Aminobenzo[d]oxazole-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Aminobenzo[d]oxazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Aminobenzo[d]oxazole-4-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzo[d]oxazole-7-carbaldehyde: Similar structure but with the aldehyde group at a different position.
2-Aminobenzothiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
2-Aminobenzimidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.
Uniqueness
2-Aminobenzo[d]oxazole-4-carbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its position-specific functional groups make it a valuable compound for targeted synthesis and research applications .
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-amino-1,3-benzoxazole-4-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2/c9-8-10-7-5(4-11)2-1-3-6(7)12-8/h1-4H,(H2,9,10) |
InChI Key |
RLJYWECQGQPWEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)N)C=O |
Origin of Product |
United States |
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